5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide
CAS No.:
Cat. No.: VC9695378
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O4 |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 5-oxo-5-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)pentanamide |
| Standard InChI | InChI=1S/C21H23N3O4/c25-19(7-4-8-21(27)24-14-13-22-20(26)15-24)23-16-9-11-18(12-10-16)28-17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-15H2,(H,22,26)(H,23,25) |
| Standard InChI Key | JCPDBARCBSLOSI-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a piperazine ring and a phenoxyphenyl moiety. This compound is of interest in various fields, particularly in pharmaceutical and chemical research, due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide typically involves a multi-step process. It may start with the preparation of the 3-oxopiperazine ring and the 4-phenoxyphenyl amine, followed by coupling reactions to form the final product.
-
Preparation of 3-Oxopiperazine: This can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound.
-
Synthesis of 4-Phenoxyphenyl Amine: This involves the reaction of 4-phenoxybenzaldehyde with ammonia or an amine.
-
Coupling Reaction: The final step involves coupling the prepared 3-oxopiperazine and 4-phenoxyphenyl amine with a pentanoic acid derivative.
Biological Activities
Research into the biological activities of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide is ongoing. Compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways |
| Antimicrobial | May exhibit activity against certain bacteria or fungi |
| Anticancer | Possible inhibition of cancer cell growth |
Research Findings
Several studies have explored the properties and potential applications of compounds similar to 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide. These studies often focus on the structural modifications that enhance biological activity.
-
Structural Modifications: Altering the piperazine ring or the phenoxyphenyl group can significantly impact the compound's activity.
-
Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume